molecular formula C13H13N3O3S B6627313 N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine

N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine

Cat. No. B6627313
M. Wt: 291.33 g/mol
InChI Key: YHOAEECVKJZBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine, also known as BMT-052, is a novel compound that has gained attention in the scientific research community. This compound has been shown to have potential therapeutic effects in various diseases and conditions.

Mechanism of Action

The mechanism of action of N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurological disorders. N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress. In vivo studies have shown that N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has several advantages for lab experiments, including its high purity and stability. However, N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine. One direction is to further investigate its potential therapeutic effects in various diseases and conditions, including cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, there is a need for further studies to determine the optimal dosage and potential side effects of N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine.

Synthesis Methods

The synthesis of N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine involves a multi-step process that includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with benzylamine, followed by the addition of N,N'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has been extensively studied for its potential therapeutic effects in various diseases and conditions, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In inflammatory research, N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological research, N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-[benzyl-(4-methylthiadiazole-5-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9-12(20-15-14-9)13(19)16(8-11(17)18)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOAEECVKJZBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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